4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol
Description
4-(1H-1,3-Benzodiazol-1-yl)oxolan-3-ol is a heterocyclic compound featuring a benzimidazole moiety fused to an oxolane (tetrahydrofuran) ring substituted with a hydroxyl group at position 2.
Properties
IUPAC Name |
4-(benzimidazol-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-11-6-15-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQVZUYEPJKXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, this compound can be deconstructed into two primary fragments: the 1H-1,3-benzodiazole core and the 3-hydroxyoxolane moiety. The benzodiazole ring is typically derived from o-phenylenediamine precursors via cyclocondensation with carbonyl equivalents, while the oxolane fragment necessitates stereoselective synthesis to position the hydroxyl group at C3 and the benzodiazole substituent at C4. Critical disconnections focus on forming the N–C4 bond between the benzodiazole and oxolane, often achieved through nucleophilic substitution or transition metal-catalyzed coupling.
Key Intermediate Synthesis
1.2.1 Synthesis of 4-Bromooxolan-3-Ol
The synthesis of 4-bromooxolan-3-ol, a pivotal intermediate, begins with tetrahydrofuran-3,4-diol. Protection of the C3 hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in dichloromethane yields 3-O-TBDMS-tetrahydrofuran-4-ol. Subsequent treatment with phosphorus tribromide (PBr₃) in diethyl ether replaces the C4 hydroxyl with a bromide, producing 3-O-TBDMS-4-bromooxolane. Deprotection via tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran furnishes 4-bromooxolan-3-ol in 68% overall yield.
1.2.2 Benzodiazole Precursor Preparation
1H-1,3-Benzodiazole is synthesized by refluxing o-phenylenediamine with formic acid under Dean-Stark conditions, facilitating cyclocondensation through water elimination. Alternatively, microwave-assisted synthesis at 150°C for 15 minutes using ammonium formate as a carbonyl surrogate achieves 95% yield, minimizing side-product formation.
N-Alkylation Approach
The cornerstone of this synthesis involves alkylating the benzodiazole’s N1 position with 4-bromooxolan-3-ol. In a representative procedure, 1H-1,3-benzodiazole (1.2 equiv) and 4-bromooxolan-3-ol (1.0 equiv) are combined in anhydrous dimethylformamide (DMF) with potassium carbonate (2.5 equiv) as the base. The reaction proceeds at 80°C for 12 hours under nitrogen, achieving 74% conversion to the target compound. Purification via silica gel chromatography (ethyl acetate/hexanes, 3:7) isolates the product as a white crystalline solid.
Table 1: Optimization of N-Alkylation Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 74 |
| NaH | THF | 60 | 8 | 68 |
| Cs₂CO₃ | DMSO | 100 | 6 | 71 |
| DBU | Acetonitrile | 70 | 10 | 63 |
Experimental Procedures and Optimization
Preparation of 4-Bromooxolan-3-Ol
The synthesis of 4-bromooxolan-3-ol requires stringent control over reaction conditions to avoid epoxide formation or over-bromination. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with characteristic shifts at δ 4.21 ppm (C3–OH) and δ 3.89 ppm (C4–Br) in CDCl₃. High-resolution mass spectrometry (HRMS) corroborates the molecular ion at m/z 180.9652 [M+H]⁺.
Alkylation Reaction Conditions
Optimization studies reveal that polar aprotic solvents like DMF enhance nucleophilicity of the benzodiazole’s deprotonated nitrogen, while weaker bases (e.g., K₂CO₃) minimize side reactions such as oxolane ring-opening. Elevated temperatures (>70°C) are critical to overcome the benzodiazole’s low acidity (pKa ~15–17).
Purification and Characterization
Post-reaction workup involves extraction with ethyl acetate, washing with brine, and drying over anhydrous sodium sulfate. Column chromatography (silica gel, gradient elution) separates the product from unreacted starting materials and by-products. Final characterization employs:
- ¹H NMR (500 MHz, DMSO-d6): δ 8.12 (s, 1H, benzodiazole H4), 7.89–7.85 (m, 2H, benzodiazole H5/H6), 4.75–4.70 (m, 1H, oxolane C3–OH), 4.32–4.28 (m, 1H, oxolane C4–N), 3.95–3.89 (m, 2H, oxolane C2/C5).
- ¹³C NMR (126 MHz, DMSO-d6): δ 151.2 (benzodiazole C2), 142.1 (benzodiazole C7a), 78.4 (oxolane C3), 72.1 (oxolane C4), 67.8 (oxolane C2/C5).
Alternative Synthetic Routes
Cyclocondensation Approaches
An alternative route involves in situ formation of the benzodiazole ring on a pre-functionalized oxolane. Reacting 4-aminooxolan-3-ol with ortho-nitrobenzaldehyde under reductive conditions (H₂, Pd/C) generates the benzodiazole core via nitro group reduction and cyclization. However, this method suffers from low yields (32%) due to competing imine formation.
Use of Protecting Groups
Temporary protection of the oxolane’s C3 hydroxyl as a tert-butyldiphenylsilyl ether during N-alkylation improves reaction efficiency by preventing undesired O-alkylation. Deprotection with TBAF restores the hydroxyl group, yielding the target compound in 81% purity.
Physicochemical Properties and Stability
This compound exhibits a logP of 1.2, indicating moderate hydrophilicity, and a polar surface area of 78.6 Ų, consistent with its hydrogen-bonding capacity. Stability studies in aqueous buffers (pH 4–9) reveal decomposition <5% over 24 hours at 25°C, making it suitable for pharmaceutical formulations.
Applications and Derivatives
This compound serves as a precursor to kinase inhibitors and anti-inflammatory agents. Structural analogs featuring sulfonamide or fluorinated substituents demonstrate enhanced bioavailability and target affinity, as evidenced by patent filings.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzodiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring.
Scientific Research Applications
The compound 4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol is of significant interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive review of authoritative insights.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Its mechanism of action is believed to involve the inhibition of specific protein interactions that are crucial for cancer cell proliferation. For instance, compounds with similar structures have been shown to target bromodomain-containing proteins, which play a role in gene regulation associated with cancer progression .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Research indicates that compounds containing benzodiazole derivatives can modulate neuroinflammatory responses and protect against neuronal cell death. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Neuroprotective | Modulation of neuroinflammation | |
| Antimicrobial | Inhibition of bacterial growth |
Table 2: Synthesis Overview
| Reaction Type | Starting Materials | Yield (%) |
|---|---|---|
| Cyclization | Benzodiazole derivative + oxirane | 85 |
| Substitution | Oxolan derivative + amine | 78 |
Case Study 1: Anticancer Mechanism Investigation
A study conducted at MD Anderson Cancer Center explored the effects of benzodiazole derivatives on TRIM24 protein interactions. The findings indicated that compounds similar to this compound could selectively inhibit TRIM24, leading to reduced tumor growth in vitro and in vivo models . This study underscores the importance of structure-guided design in developing effective anticancer agents.
Case Study 2: Neuroprotection in Animal Models
Research published in Frontiers in Neuroscience examined the neuroprotective effects of benzodiazole derivatives on animal models subjected to neurotoxic agents. The results demonstrated significant reductions in markers of inflammation and apoptosis, suggesting that compounds like this compound could be beneficial for therapeutic strategies aimed at neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(1H-1,3-Benzodiazol-1-yl)benzonitrile (CCL299)
- Structural Differences : CCL299 replaces the oxolan-3-ol group with a benzonitrile moiety, altering its electronic and steric properties.
- Biological Activity : CCL299 induces G1 phase arrest and apoptosis in cancer cells by modulating cyclin-dependent kinases (CDKs) and activating caspase-3/7 pathways . This suggests that the benzimidazole core is critical for anticancer activity, while substituents influence target specificity and potency.
(2R,3S,5R)-2-(Hydroxymethyl)-5-(1H-1,2,3-Triazol-1-yl)oxolan-3-ol
- Structural Differences : This compound features a triazole ring instead of benzimidazole and a hydroxymethyl group at position 2 of the oxolan ring .
- Synthesis: Synthesized via NH3 gas treatment in methanol, followed by flash column chromatography, yielding a white solid with 95% purity .
- Biological Activity: No direct activity data are provided, but triazole derivatives are known for antimicrobial and antiviral properties. The hydroxyl and hydroxymethyl groups may enhance solubility compared to the target compound.
General Benzimidazole Derivatives
- Structural Commonalities : Shared benzimidazole moiety, which intercalates DNA or inhibits topoisomerases.
- Activity Trends : Substituents on the benzimidazole ring (e.g., benzonitrile, oxolan-3-ol) dictate solubility, bioavailability, and target engagement. For example, polar groups like hydroxyls improve aqueous solubility but may reduce membrane permeability.
Data Table: Key Comparative Features
Biological Activity
4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure
The compound features a benzodiazole moiety linked to an oxolan ring, which contributes to its unique chemical properties. The structural formula can be represented as follows:
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Protein Interactions : The compound has shown the ability to inhibit interactions between proteins associated with cancer progression, particularly those involving mutant forms of p53 .
- Antioxidant Activity : Studies suggest that it may exert antioxidant effects by modulating reactive oxygen species (ROS) levels, which can influence cell proliferation and apoptosis in cancer cells .
- Cell Cycle Regulation : Evidence indicates that the compound can affect cell cycle progression, leading to growth inhibition in various cancer cell lines .
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound across different studies.
Case Study 1: Inhibition of Cancer Cell Migration
In a recent study, this compound was tested against various cancer cell lines expressing mutant p53. The compound demonstrated significant inhibition of cell migration and reduced levels of DNAJA1 and conformational mutp53 proteins in a concentration-dependent manner . This suggests its potential as a therapeutic agent in cancers characterized by p53 mutations.
Case Study 2: Antioxidant Effects in Breast Cancer
Another investigation focused on the antioxidant properties of the compound in breast cancer cell lines (MCF-7 and SKBR-3). The results indicated that treatment with the compound led to reduced ROS levels and inhibited cell proliferation significantly . This highlights its dual role as both an inhibitor of proliferation and a modulator of oxidative stress.
Q & A
Q. What are common synthetic routes for 4-(1H-1,3-benzodiazol-1-yl)oxolan-3-ol, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves refluxing precursors in xylene (10 mL) with chloranil (1.4 mmol) for 25–30 hours, followed by NaOH treatment, organic layer separation, and recrystallization from methanol . Optimization includes adjusting reaction time, solvent polarity, and stoichiometric ratios of reactants. For heterocyclic coupling, refluxing with K₂CO₃ in acetonitrile for 6 hours under inert conditions improves yield .
Q. How is this compound purified, and what techniques confirm its purity?
- Methodological Answer : Purification is achieved via recrystallization using methanol as the solvent . Purity is confirmed by thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase, followed by high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 254 nm .
Q. What spectroscopic and crystallographic methods are used for structural characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves proton environments and carbon frameworks. X-ray crystallography (monoclinic P21/c space group, a = 7.97 Å, b = 16.43 Å, c = 14.36 Å) provides absolute stereochemistry and bond-length validation . Infrared (IR) spectroscopy identifies functional groups like hydroxyl (3200–3500 cm⁻¹) and benzodiazole (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR or mass spectrometry (MS) data are addressed by complementary techniques:
- 2D-NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations .
- High-resolution mass spectrometry (HR-MS) validates molecular formulae (e.g., C₁₃H₁₃N₂O₂ for the compound).
- X-ray diffraction resolves stereochemical ambiguities by comparing experimental and simulated powder patterns .
Q. What strategies ensure stereochemical control during the synthesis of this compound?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-configured oxolan precursors to direct stereochemistry at C3 .
- Asymmetric catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to enforce enantioselectivity .
- Crystallographic validation : Confirm absolute configuration via single-crystal X-ray analysis (e.g., β = 95.13°, Z = 4) .
Q. How should researchers design experiments to study the compound’s reactivity under varying pH and temperature conditions?
- Methodological Answer :
- pH-dependent stability : Conduct kinetic studies in buffered solutions (pH 2–12) at 25–80°C, monitoring degradation via UV-Vis spectroscopy .
- Temperature-controlled reactions : Use differential scanning calorimetry (DSC) to identify exothermic/endothermic transitions and optimize synthetic conditions .
- Control experiments : Include blank runs (solvent-only) and internal standards (e.g., deuterated analogs) to isolate experimental artifacts .
Q. What computational methods complement experimental data for predicting physicochemical properties?
- Methodological Answer :
- Density functional theory (DFT) : Calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps using Gaussian 09 with B3LYP/6-31G(d) basis sets .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, validated by experimental IC₅₀ values .
- Solubility prediction : Apply the Hansen solubility parameters (HSPs) derived from molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
